molecular formula C14H14N2O4S B13510544 2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-4-carboxylic acid

2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-4-carboxylic acid

Cat. No.: B13510544
M. Wt: 306.34 g/mol
InChI Key: QENCRGIZTVDZBO-UHFFFAOYSA-N
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Description

2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring, a benzyloxycarbonyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(benzyloxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the benzyloxycarbonyl group and the carboxylic acid functional group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-{[(benzyloxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in binding to these targets, while the thiazole ring and carboxylic acid group contribute to the compound’s overall activity. Pathways involved in its mechanism of action may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxycarbonylamino)ethylboronic acid: Shares the benzyloxycarbonyl group but differs in the presence of a boronic acid group instead of a thiazole ring.

    Nα- [ (2S)-2- { [ (S)- [ (1S)-1- { [ (Benzyloxy)carbonyl]amino}-2-phenylethyl] (hydroxy)phosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide: Contains a benzyloxycarbonyl group and an amino acid derivative but has a more complex structure.

Uniqueness

2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and carboxylic acid group distinguishes it from other compounds with similar functional groups but different core structures.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

2-[1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C14H14N2O4S/c1-9(12-16-11(8-21-12)13(17)18)15-14(19)20-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,19)(H,17,18)

InChI Key

QENCRGIZTVDZBO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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